molecular formula C8H7F3O3 B13305873 3-(Trifluoroacetyl)cyclohexane-1,2-dione

3-(Trifluoroacetyl)cyclohexane-1,2-dione

Cat. No.: B13305873
M. Wt: 208.13 g/mol
InChI Key: CLOLCNMFFLMEGX-UHFFFAOYSA-N
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Description

3-(Trifluoroacetyl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C8H7F3O3 It is characterized by the presence of a trifluoroacetyl group attached to a cyclohexane-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoroacetyl)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with trifluoroacetic anhydride in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoroacetyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione
  • o,o′-Bis(trifluoroacetyl)-p-cresol
  • 2-(Trifluoromethyl)cyclohexane-1,3-dione

Comparison: Compared to similar compounds, 3-(Trifluoroacetyl)cyclohexane-1,2-dione is unique due to its specific substitution pattern and the presence of the trifluoroacetyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)cyclohexane-1,2-dione

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)7(14)4-2-1-3-5(12)6(4)13/h4H,1-3H2

InChI Key

CLOLCNMFFLMEGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=O)C1)C(=O)C(F)(F)F

Origin of Product

United States

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